5-Amino-2-piperidin-1-yl-benzamide
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Overview
Description
“5-Amino-2-piperidin-1-yl-benzamide” is a compound that has gained increasing interest in scientific research due to its potential biomedical applications. It has a CAS Number of 34595-33-0 and a molecular weight of 201.27 .
Synthesis Analysis
Piperidone analogs, which include “5-Amino-2-piperidin-1-yl-benzamide”, are synthesized and bio-assayed for their varied activity . These derivatives are prepared by the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media .
Molecular Structure Analysis
The molecular formula of “5-Amino-2-piperidin-1-yl-benzamide” is C12H17N3O . The InChI is 1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) . The Canonical SMILES is C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N .
Chemical Reactions Analysis
Piperidone analogs, including “5-Amino-2-piperidin-1-yl-benzamide”, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .
Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-2-piperidin-1-yl-benzamide” is 219.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 219.137162174 g/mol and the Monoisotopic Mass is also 219.137162174 g/mol . The Topological Polar Surface Area is 72.4 Ų .
Scientific Research Applications
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
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Pharmaceutical Industry
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. They can be used in drug synthesis, as building blocks for more complex molecules, or as active pharmaceutical ingredients themselves .
- The outcomes obtained also vary widely. For example, some piperidine derivatives have shown promising results in preclinical and clinical trials for various diseases .
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Organic Chemistry
- Piperidines play a significant role in the synthesis of various organic compounds .
- They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The outcomes of these reactions are new compounds with potential applications in various fields, including medicine, materials science, and more .
Future Directions
Piperidine derivatives, including “5-Amino-2-piperidin-1-yl-benzamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They have potential clinical applications against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-amino-2-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYPIWXMDEQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357134 |
Source
|
Record name | 5-Amino-2-piperidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-piperidin-1-yl-benzamide | |
CAS RN |
50891-33-3 |
Source
|
Record name | 5-Amino-2-(1-piperidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50891-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-piperidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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